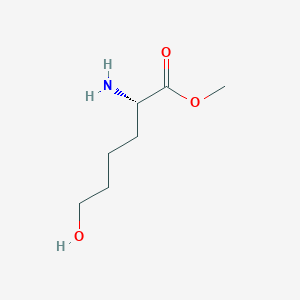
(R)-2-((Ethoxycarbonyl)amino)-2-phenylaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid is a chiral amino acid derivative. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block for more complex molecules. Its unique structure, featuring an ethoxycarbonyl group and a phenyl group, makes it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a well-known method for preparing α-aminonitriles. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid .
Another method involves the asymmetric synthesis using chiral catalysts. Enzymatic asymmetric synthesis is particularly effective for producing optically pure amino acids. This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids .
Industrial Production Methods
Industrial production of ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid typically involves large-scale Strecker synthesis or enzymatic methods. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for the synthesis of pharmaceutical compounds, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The ethoxycarbonyl group and phenyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
α-Aminonitriles: These compounds share a similar structure and are intermediates in the synthesis of amino acids.
α,β-Unsaturated carbonyl compounds: These compounds are key building blocks in organic synthesis and share some reactivity patterns with ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid
Uniqueness
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid is unique due to its chiral nature and the presence of both an ethoxycarbonyl group and a phenyl group. These features contribute to its versatility in synthetic applications and its potential as a pharmaceutical intermediate.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2R)-2-(ethoxycarbonylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-9(10(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)(H,13,14)/t9-/m1/s1 |
Clé InChI |
RBYBUHMCHHFGHS-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCOC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-hydroxy-N,2-dimethylimidazo[1,2-alpha]pyridine-3-carboxamide](/img/structure/B8500110.png)


![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3-(trifluoromethyl)-](/img/structure/B8500132.png)







